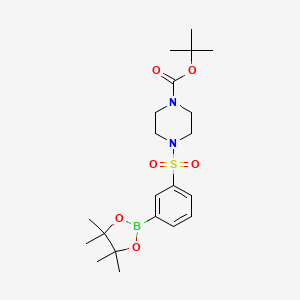
3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester
Vue d'ensemble
Description
“3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester” is a chemical compound that is part of the boronic acid esters family . Boronic acid esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C22H35BN2O6S .Chemical Reactions Analysis
Boronic acid esters are involved in various chemical reactions. For instance, they are used in the Suzuki–Miyaura reaction, a type of metal-catalyzed C-C bond formation . Protodeboronation of alkyl boronic esters has also been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Synthesis and Chemical Libraries
Spencer et al. (2011) demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls from phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling, highlighting the potential for diversification in chemical libraries Spencer, J., Baltus, C., Press, N., Harrington, R., & Clegg, W. (2011). Tetrahedron Letters, 52, 3963-3968. This approach facilitates the manipulation of functional groups, paving the way for the creation of compounds with enhanced pharmacological profiles.
Drug Design and Delivery
Achilli et al. (2013) discussed the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH, a factor critical in the design of boron-containing drugs and drug delivery devices, particularly for applications in neutron capture therapy Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Central European Journal of Chemistry, 11, 137-139. Understanding the hydrolytic stability of such esters is essential for their effective incorporation into therapeutic regimens.
Functional Polymers
D'Hooge et al. (2008) reported on the synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters, providing a pathway to boronic acid-containing functional polymers D'Hooge, F., Rogalle, D., Thatcher, M. J., Perera, S., Elsen, J. M., Jenkins, A., James, T., & Fossey, J. (2008). Polymer, 49, 3362-3365. These polymers can be utilized in various biomedical applications, including sensor development and targeted drug delivery.
Phosphorescence Properties
Shoji et al. (2017) unveiled the phosphorescent properties of simple arylboronic esters, including phenylboronic acid pinacol esters, at room temperature in the solid state Shoji, Y., Ikabata, Y., Wang, Q., Nemoto, D., Sakamoto, A., Tanaka, N., Seino, J., Nakai, H., & Fukushima, T. (2017). Journal of the American Chemical Society, 139 7, 2728-2733. This discovery opens new avenues for the development of phosphorescent materials without the need for heavy atoms, potentially useful in organic light-emitting diodes (OLEDs) and other photonic applications.
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound, also known as “tert-Butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate”, is a boronic acid ester . Boronic acids and their esters are known to form reversible covalent bonds with various biological targets, which can lead to changes in the function of these targets .
Pharmacokinetics
It is known that boronic acids and their esters are generally well absorbed and distributed in the body . They are metabolized primarily through hydrolysis, and the resulting products are typically excreted in the urine .
Result of Action
The interaction of boronic acids and their esters with biological targets can lead to changes in the function of these targets, which can have various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound “3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester”. For instance, the pH of the environment can influence the rate of hydrolysis of boronic acid esters .
Orientations Futures
The future directions in the research and application of boronic acid esters like “3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester” could involve the development of more efficient synthesis methods, including improved protocols for protodeboronation . Additionally, exploring their potential uses in various chemical reactions and organic synthesis processes could be another area of focus .
Propriétés
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)23-11-13-24(14-12-23)31(26,27)17-10-8-9-16(15-17)22-29-20(4,5)21(6,7)30-22/h8-10,15H,11-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICZDEKCDZHGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



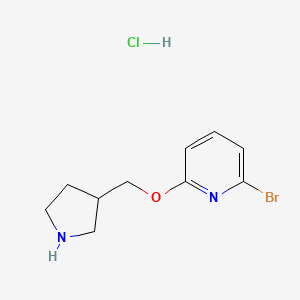
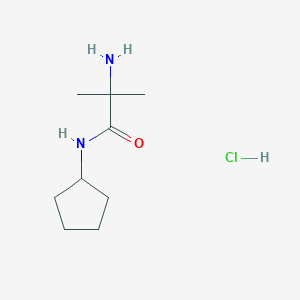

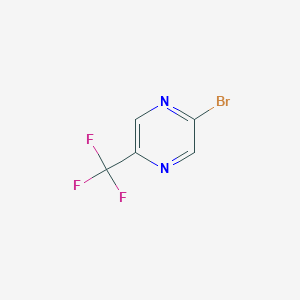

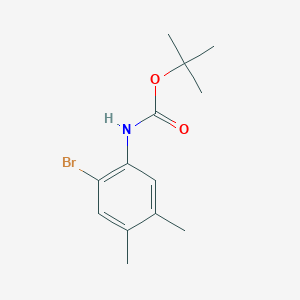
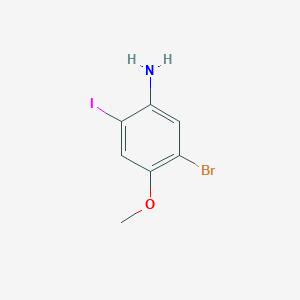
![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)

![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)

